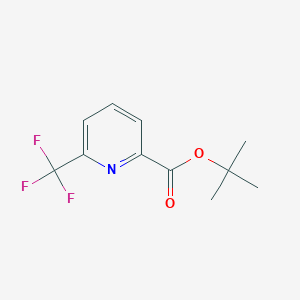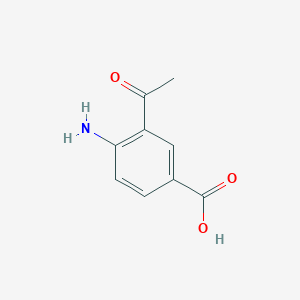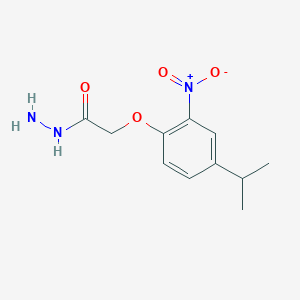
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide is an organic compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazide functional group (-CONHNH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Reduction: The nitro group (-NO2) in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydrazide group (-CONHNH2) can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 2-(4-Isopropyl-2-aminophenoxy)acetohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Hydrazones formed by the reaction with aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and hydrazide functional group play crucial roles in these interactions, allowing the compound to form covalent or non-covalent bonds with target molecules.
Comparación Con Compuestos Similares
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-Isopropyl-2-aminophenoxy)acetohydrazide: This compound is formed by the reduction of the nitro group in this compound. It has similar chemical properties but different reactivity due to the presence of the amino group.
2-(4-Isopropyl-2-nitrophenoxy)acetic acid: This compound is the precursor to this compound and has different functional groups, leading to different reactivity and applications.
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazone: This compound is formed by the condensation of this compound with aldehydes or ketones. .
Propiedades
Fórmula molecular |
C11H15N3O4 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-(2-nitro-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H15N3O4/c1-7(2)8-3-4-10(9(5-8)14(16)17)18-6-11(15)13-12/h3-5,7H,6,12H2,1-2H3,(H,13,15) |
Clave InChI |
DJYPRKCMYXTHFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




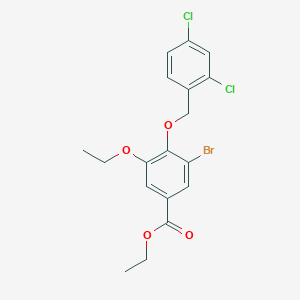
![2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B15229268.png)
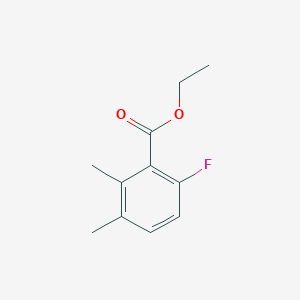
![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)

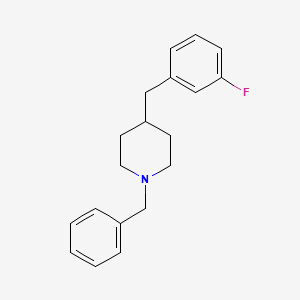

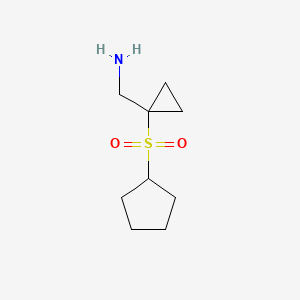
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)

